molecular formula C8H10FNO2S B12334465 3-(Ethanesulfonyl)-4-fluoroaniline

3-(Ethanesulfonyl)-4-fluoroaniline

Cat. No.: B12334465
M. Wt: 203.24 g/mol
InChI Key: FVBQSFGTEYJEDL-UHFFFAOYSA-N
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Description

3-(Ethanesulfonyl)-4-fluoroaniline is an organic compound that features both an ethanesulfonyl group and a fluoroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethanesulfonyl)-4-fluoroaniline typically involves the sulfonylation of 4-fluoroaniline. One common method is to react 4-fluoroaniline with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out at low temperatures to control the exothermic nature of the reaction and to ensure high yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and higher throughput.

Chemical Reactions Analysis

Types of Reactions

3-(Ethanesulfonyl)-4-fluoroaniline can undergo various chemical reactions, including:

    Oxidation: The ethanesulfonyl group can be oxidized to form sulfonic acids.

    Reduction: The nitro group in related compounds can be reduced to an amine.

    Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanesulfonyl group can yield ethanesulfonic acid derivatives, while substitution reactions can introduce various functional groups at the fluoro position .

Scientific Research Applications

3-(Ethanesulfonyl)-4-fluoroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Ethanesulfonyl)-4-fluoroaniline involves its interaction with specific molecular targets. The ethanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Ethanesulfonyl)-4-fluoroaniline is unique due to the presence of both the ethanesulfonyl and fluoro groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H10FNO2S

Molecular Weight

203.24 g/mol

IUPAC Name

3-ethylsulfonyl-4-fluoroaniline

InChI

InChI=1S/C8H10FNO2S/c1-2-13(11,12)8-5-6(10)3-4-7(8)9/h3-5H,2,10H2,1H3

InChI Key

FVBQSFGTEYJEDL-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=C(C=CC(=C1)N)F

Origin of Product

United States

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